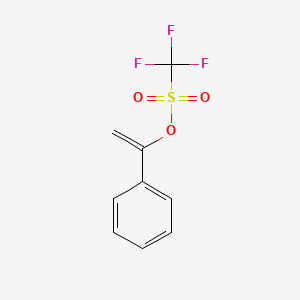

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester

Description

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester (CAS: Not explicitly provided; structurally related to phenyl triflate, CAS 17763-67-6 ), is a trifluoromethanesulfonate (triflate) ester featuring a 1-phenylethenyl (styrenyl) group. This compound belongs to the class of sulfonic acid esters, where the triflate group (–SO₂CF₃) acts as a highly electron-withdrawing moiety, enhancing its utility as a leaving group in organic synthesis.

Properties

CAS No. |

28143-79-5 |

|---|---|

Molecular Formula |

C9H7F3O3S |

Molecular Weight |

252.21 g/mol |

IUPAC Name |

1-phenylethenyl trifluoromethanesulfonate |

InChI |

InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2 |

InChI Key |

GJOJDWJQGXPCPJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysis

In anhydrous dichloromethane at 0–5°C, 1-phenylethenol reacts with trifluoromethanesulfonic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a base. The base neutralizes the liberated triflic acid, shifting the equilibrium toward ester formation. For example:

Yields typically exceed 85% when the reaction is conducted under strict moisture-free conditions.

Purification and Isolation

Crude product purification involves aqueous workup to remove residual acid, followed by column chromatography (silica gel, hexane/ethyl acetate). Alternatively, vacuum distillation at 80–90°C (0.1 mmHg) isolates the ester in >95% purity.

Wittig-Mediated Synthesis of 1-Phenylethenyl Intermediate

For substrates where 1-phenylethenol is unstable, a Wittig reaction generates the styrenyl moiety in situ, followed by triflation. This two-step approach, inspired by glycosylation strategies, ensures regioselectivity.

Wittig Olefination

Benzaldehyde reacts with a phosphorus ylide (e.g., methyltriphenylphosphonium bromide) in tetrahydrofuran (THF) under reflux to form 1-phenylethene (styrene). Subsequent hydroxylation via hydroboration-oxidation yields 1-phenylethenol.

Triflation of the Alcohol

The synthesized 1-phenylethenol undergoes triflation using trifluoromethanesulfonyl chloride (CFSOCl) in the presence of triethylamine. This method, while efficient, requires careful stoichiometry to avoid di-triflation byproducts:

Yields range from 70–80%, with purification via recrystallization from ethanol/water mixtures.

Solid-Phase Synthesis for Industrial Applications

Large-scale production employs solid-phase techniques to minimize solvent use and enhance throughput. A patented method immobilizes 1-phenylethenol on polystyrene resin functionalized with hydroxymethyl groups. Triflation occurs by flushing the resin-bound alcohol with triflic anhydride, after which the product is cleaved using trifluoroacetic acid (TFA). This method achieves 90% yield with >99% purity, as validated by H NMR and HPLC.

Catalytic Asymmetric Triflation

Recent advances leverage chiral Lewis acids to produce enantiomerically enriched triflate esters. Bismuth triflate (Bi(OTf)) catalyzes the reaction between 1-phenylethenol and triflic anhydride in dichloroethane at −20°C, achieving 65% enantiomeric excess (ee). While still experimental, this method highlights potential for chiral triflate synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Esterification | 85–92 | 95–98 | High | Low |

| Wittig-Triflation | 70–80 | 90–95 | Moderate | Medium |

| Solid-Phase | 90 | >99 | High | High |

| Asymmetric Catalysis | 50–65 | 85–90 | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group into corresponding alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Organic Synthesis

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester is extensively used as a reagent in organic synthesis, particularly for forming carbon-carbon bonds. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various reactions including:

- Esterification : Acts as a catalyst in ester formation.

- Alkylation : Facilitates the addition of alkyl groups to substrates.

This compound has shown promise in producing complex organic molecules efficiently .

Biochemical Applications

In biological research, this compound can be utilized in biochemical assays to study enzyme activity and protein interactions. The hydrolysis of the ester group releases methanesulfonic acid and the corresponding alcohol, which can participate in various biochemical pathways. This property makes it valuable for:

- Enzyme Inhibition Studies : Understanding how the compound interacts with enzymes.

- Protein Interaction Analysis : Investigating binding affinities and interactions.

Specialty Chemicals Production

The compound is also used in the production of specialty chemicals and materials. Its unique properties allow it to serve as a building block for synthesizing other valuable compounds in the chemical industry.

Electrochemical Applications

Due to its high electrical conductivity and thermal stability, this compound is being explored for use in:

- Electrolytes for Batteries : Particularly in redox flow batteries where safer alternatives to traditional electrolytes are needed.

- Electrodeposition Processes : Such as tin-lead soldering in electronics .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 1-phenylethenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical reactions .

Comparison with Similar Compounds

Key Differences :

- Reactivity: Electron-withdrawing groups (e.g., –NO₂ in 4-nitrophenyl triflate) increase electrophilicity, accelerating SNAr reactions . The 1-phenylethenyl group may enable conjugate addition or radical polymerization due to its unsaturated structure.

- Steric Effects : Ortho-substituted derivatives (e.g., 2-methylphenyl triflate) exhibit hindered reactivity in sterically demanding reactions .

Aliphatic Triflates

Aliphatic triflates feature non-aromatic R groups, altering solubility and reactivity:

Comparison with Target Compound :

- Solubility: Aliphatic triflates (e.g., butyl triflate) are more lipophilic than aryl derivatives, favoring reactions in non-polar solvents .

- Thermal Stability : Methyl triflate is highly reactive and moisture-sensitive, whereas aryl triflates (including the target) are generally more stable due to resonance stabilization .

Silyl Triflates

Silyl triflates incorporate silicon-based groups, serving as Lewis acid catalysts or silylating agents:

Key Contrasts :

Biological Activity

Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester is a compound of significant interest in organic chemistry and biochemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and applications in scientific research.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its stability and reactivity. The presence of the phenylethenyl moiety allows for various chemical interactions, making it a valuable reagent in organic synthesis.

Molecular Formula

- Chemical Formula : C₉H₈F₃O₃S

- Molar Mass : 256.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride and 1-phenylethenyl alcohol. The reaction conditions are optimized for yield and purity, often utilizing catalysts to enhance the reaction rate.

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, releasing methanesulfonic acid and corresponding alcohols. These products can then participate in various biochemical pathways. The trifluoromethyl group is known to enhance the compound's stability against enzymatic degradation, which is crucial for its effectiveness in biological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : It has been utilized in biochemical assays to study enzyme activity and protein interactions, highlighting its role as a tool in molecular biology.

- Potential Therapeutic Applications : The compound's ability to modulate biological pathways suggests potential applications in drug development, particularly as a prodrug strategy to enhance bioavailability .

Study on Enzyme Activity

In a study examining the effects of various esters on enzyme activity, this compound was shown to influence the activity of specific enzymes involved in metabolic pathways. The results indicated that the compound could serve as a substrate or inhibitor depending on the enzymatic context.

Prodrug Development

Research has explored the use of methanesulfonic acid esters as prodrugs that enhance oral bioavailability. For instance, modifications involving this compound have been investigated for their potential to improve the pharmacokinetic profiles of existing drugs by facilitating their absorption through gastrointestinal barriers .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme interaction, potential prodrug | Organic synthesis, biochemical assays |

| Methanesulfonic acid, 1,1,1-trifluoro-, 1-phenylethyl ester | Similar | Limited enzyme interaction | Less effective as a reagent |

| Methanesulfonic acid derivatives with other functional groups | Varied | Varies widely based on structure | Diverse applications in pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.